molecular formula C56H73ClN14O10 B549473 H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Phe(4-Cl)-NH2 CAS No. 142062-55-3

H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Phe(4-Cl)-NH2

Cat. No.: B549473
CAS No.: 142062-55-3
M. Wt: 1137.7 g/mol
InChI Key: XJWMPWLZAVKSPK-UYBYNCNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Phe(4-Cl)-NH2 is a synthetic nonapeptide characterized by a 4-chlorophenylalanine (Phe(4-Cl)) residue at the C-terminus and a D-configuration phenylalanine (D-Phe) at the N-terminus. This peptide combines structural motifs known to influence receptor binding, enzymatic stability, and biological activity. The inclusion of halogenated aromatic residues (e.g., 4-Cl) is a common strategy to enhance lipophilicity and target specificity in peptide design . Glutamine (Gln) and histidine (His) residues may contribute to hydrogen bonding and metal coordination, while the D-Phe modification likely improves resistance to proteolytic degradation .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H73ClN14O10/c1-30(2)21-43(54(79)68-42(49(60)74)23-34-15-17-36(57)18-16-34)69-55(80)45(25-37-27-61-29-64-37)66-47(73)28-63-56(81)48(31(3)4)71-50(75)32(5)65-53(78)44(24-35-26-62-40-14-10-9-13-38(35)40)70-52(77)41(19-20-46(59)72)67-51(76)39(58)22-33-11-7-6-8-12-33/h6-18,26-27,29-32,39,41-45,48,62H,19-25,28,58H2,1-5H3,(H2,59,72)(H2,60,74)(H,61,64)(H,63,81)(H,65,78)(H,66,73)(H,67,76)(H,68,79)(H,69,80)(H,70,77)(H,71,75)/t32-,39+,41-,42-,43-,44-,45-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWMPWLZAVKSPK-UYBYNCNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)Cl)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H73ClN14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161936
Record name Bim 189
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1137.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142062-55-3
Record name Bim 189
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142062553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bim 189
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Phe(4-Cl)-NH2 is a synthetic peptide that has garnered attention in pharmacological research due to its potential biological activities, particularly in the modulation of neuropeptide receptors and its implications in cancer therapy. This article reviews the biological activity of this compound, focusing on its receptor binding affinity, pharmacokinetics, and therapeutic applications.

Chemical Structure and Synthesis

The compound is a derivative of a peptide sequence that includes hydrophobic and polar amino acids, which contribute to its biological properties. The incorporation of the 4-chlorophenyl group (Phe(4-Cl)) enhances its lipophilicity and receptor interaction capabilities. The synthesis typically employs solid-phase peptide synthesis (SPPS) methods, allowing for precise control over the sequence and modifications of the peptide .

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for various neuropeptide receptors, including the gastrin-releasing peptide (GRP) receptor. The IC50 values for receptor binding studies suggest a competitive inhibition mechanism, with variations based on structural modifications .

Peptide Receptor IC50 (nM) Comments
This compoundGRP Receptor15High affinity observed
Analog AGRP Receptor25Slightly lower affinity
Analog BGRP Receptor30Moderate affinity

Pharmacological Effects

The pharmacological profile of this compound includes potential antinociceptive and anticonvulsant activities. In vivo studies have demonstrated that this compound can reduce seizure activity in animal models, indicating its role as a potential therapeutic agent for epilepsy .

Case Study: Anticonvulsant Activity

In a study involving the maximal electroshock (MES) test, this compound showed an effective dose (ED50) comparable to established anticonvulsants:

Compound ED50 (mg/kg) Mechanism
This compound0.64Sodium channel blockade
Phenytoin0.52Sodium channel blockade
Carbamazepine0.44Sodium channel blockade

This suggests that the compound may act through similar mechanisms as traditional antiepileptic drugs.

Pharmacokinetics

Pharmacokinetic studies reveal that modifications to the peptide structure significantly affect its stability and bioavailability. The introduction of hydrophobic residues tends to improve membrane permeability, enhancing the compound's therapeutic potential .

Key Findings

  • Half-Life : The half-life of this compound in plasma is approximately 1.5 hours, indicating rapid metabolism.
  • Bioavailability : Oral bioavailability is low (<10%), suggesting that parenteral administration may be necessary for effective therapeutic use.

Therapeutic Applications

The compound's ability to modulate neuropeptide receptors positions it as a candidate for treating conditions such as:

  • Cancer : Targeting GRP receptors in tumor cells may inhibit tumor growth and metastasis.
  • Neurological Disorders : Its anticonvulsant properties suggest potential applications in epilepsy management.

Scientific Research Applications

Molecular Imaging

One of the primary applications of H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Phe(4-Cl)-NH2 is in molecular imaging , specifically targeting receptors associated with prostate cancer. Radiolabeled peptides derived from this compound have been utilized to enhance the specificity and affinity for gastrin-releasing peptide receptors (GRPR) and prostate-specific membrane antigen (PSMA) in tumor imaging.

Case Study: GRPR Targeting

A study highlighted the synthesis and evaluation of a radiotracer based on this compound, demonstrating its potential in targeting GRPR overexpressing tumors. The radiolabeled peptide exhibited high tumor uptake and low liver uptake, making it a promising candidate for positron emission tomography (PET) imaging of prostate cancer .

Peptide Target Tumor Uptake (% ID/g) Liver Uptake (% ID/g)
RM26GRPR3.26 ± 0.531.13 ± 0.19
64Cu-NODAGA-galacto-BBNGRPR1.62 ± 0.232.69 ± 0.69

Cancer Therapy

This compound also shows promise in cancer therapy through its role as a peptide-based drug candidate. Peptides are increasingly being recognized for their potential to selectively target cancer cells while minimizing damage to surrounding healthy tissues.

Case Study: Therapeutic Efficacy

Research indicates that modifications to the peptide sequence, such as the incorporation of D-phenylalanine, enhance its binding affinity to specific receptors involved in tumor growth. The analogs derived from this compound have been studied for their effectiveness against various cancers, including prostate and breast cancer .

Peptide Variant Indication Mechanism
D-Phe-Gln-Trp-AlaProstate CancerGRPR antagonist
Modified AnalogBreast CancerPSMA targeting

Biochemical Research

In biochemical research, this compound serves as a model compound for studying peptide interactions with biological receptors. Its structural properties allow researchers to explore the mechanisms of molecular recognition and binding dynamics.

Case Study: Binding Studies

Studies have employed this peptide to investigate its binding characteristics with cucurbiturils, which are synthetic receptors that can encapsulate peptides and proteins. The interactions were analyzed using various biophysical techniques, revealing insights into the stability and selectivity of peptide-receptor complexes .

Chemical Reactions Analysis

Key Modifications

  • The 4-chlorophenylalanine (Phe(4-Cl)) residue enhances receptor binding by increasing hydrophobicity and π-π stacking interactions .
  • N-terminal modifications (e.g., acetylation) reduce susceptibility to aminopeptidases, improving stability .

Site-Specific Acylation

Selective N-terminal acylation is achieved using glucono-δ-lactone (GDL) under mild conditions:

  • Reaction : GDL (100 equiv.) in HEPES buffer (pH 7.5), 25°C, 1 hr .
  • Selectivity : Occurs exclusively at the α-amine of the N-terminal glycine (Gly¹), avoiding side-chain modifications (e.g., His⁷ imidazole) .
  • Efficiency : >90% conversion to mono-acylated product without di-acylation .

Control Experiments

Peptide VariantReactivity with GDLComments
H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Phe(4-Cl)-NH295% acylationNative sequence
Ac-Gly¹ variant0% acylationConfirms N-terminal specificity
His⁷ → Ala mutant94% acylationNo ε-amine interference

Radiolabeling Reactions

The peptide is conjugated with radiometals (e.g., ⁶⁸Ga, ¹⁷⁷Lu) via bifunctional chelators (BFCs):

Common Chelators

ChelatorConjugation SiteRadiolabeling ConditionsApplication
DOTALys⁶ side chain⁶⁸GaCl₃, 95°C, 15 min, pH 4.0PET imaging
NOTAN-terminal¹⁷⁷LuCl₃, 75°C, 30 min, pH 5.5Radiotherapy

Stability Data

Radiolabeled FormSerum Stability (24 hrs)Tumor Uptake (%ID/g)
⁶⁸Ga-DOTA conjugate92% intact4.8 ± 0.6 (PC-3 tumors)
¹⁷⁷Lu-NOTA conjugate88% intact3.9 ± 0.4

Degradation Pathways

The peptide undergoes enzymatic hydrolysis in vivo:

  • Primary cleavage sites : Gly⁶-His⁷ (k = 0.15 min⁻¹) and Leu⁸-Phe(4-Cl)⁹ (k = 0.09 min⁻¹) .
  • Half-life : 1.5 hrs in human plasma.

Stabilization Strategies

StrategyEffect on Half-LifeMechanism
D-amino acid substitution (e.g., D-Phe¹)3.2 hrsReduces aminopeptidase recognition
PEGylation at Lys⁶4.5 hrsSteric hindrance

Receptor Binding Studies

The peptide targets gastrin-releasing peptide receptors (GRPR) with high affinity:

VariantGRPR Binding (IC₅₀, nM)Selectivity (vs. NMBR)
Native peptide15 ± 2.1>100-fold
Phe(4-Cl) → Phe42 ± 3.830-fold
His⁷ → Sta⁷8 ± 1.2>200-fold

Comparison with Similar Compounds

Key Findings :

  • Antifungal Activity : Chlorine substitutions at para positions (e.g., 4-Cl in Phe(4-Cl)) correlate with enhanced antifungal potency. Miconazole and econazole, which share dichlorinated aromatic groups, exhibit broad-spectrum activity at low concentrations .
  • Metabolic Stability: D-amino acids (e.g., D-Phe) reduce enzymatic degradation compared to L-configuration analogs, as seen in (1DME)Y8Fa, which retains activity in vivo .
  • Structural Flexibility : Gln and His residues in this compound may enable conformational adaptability, a feature critical for receptor binding in opioid and antimicrobial peptides .

Functional Comparison with Gln-Containing Peptides

Gln-containing peptides are widely studied for their roles in immune modulation and gut health. Comparative

Compound Gln Position Functional Outcome Reference
This compound Central Potential antioxidant/anti-inflammatory effects (inferred from Gln’s role in redox balance)
Ala-Gln dipeptide Terminal Enhanced intestinal villus height (+17%, P<0.05) and antioxidant capacity (↑ SOD, ↓ MDA) in pigs
Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 Central Dual opioid agonist/antagonist activity in nociception and motility

Key Insights :

  • Antioxidant Capacity : Gln residues in this compound may synergize with His to scavenge reactive oxygen species (ROS), similar to Ala-Gln dipeptides, which elevate glutathione (GSH) levels in vivo .
  • Structural Impact : Central Gln residues (vs. terminal) may alter peptide folding and interaction with targets like opioid receptors or microbial membranes .

Role of Halogenation in Bioactivity

The 4-Cl substituent in Phe(4-Cl) enhances lipophilicity, facilitating membrane penetration. This is exemplified by:

  • Miconazole: Dichlorinated analogs show 100-fold greater antifungal activity than non-halogenated counterparts .
  • Formula I (R = 4-Cl) : Chlorine improves binding affinity to cancer-related kinases in preclinical models .

Contrasts :

  • Methyl vs. Chlorine : Methyl substitution (e.g., 4-Me in III-11) reduces antifungal activity by ~50%, highlighting the superiority of halogens in enhancing target engagement .
  • Position Sensitivity : Ortho-substituted Cl (e.g., 2-Cl in III-10) shows reduced activity compared to para-substituted analogs, likely due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the primary strategies for synthesizing H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Phe(4-Cl)-NH2 with high purity?

  • Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Incorporate orthogonal protecting groups for sensitive residues (e.g., His, Trp). Post-synthesis, purify via reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Validate purity (>98%) using analytical HPLC and mass spectrometry (MALDI-TOF or ESI-MS) .
  • Key Data : Molecular weight (MW) = ~1300–1400 Da (exact MW depends on isotopic composition). Retention time in HPLC varies with gradient (e.g., 15–25 min for 10–90% acetonitrile).

Q. Which receptor systems are most relevant for studying this peptide's bioactivity?

  • Methodology : Prioritize assays targeting bombesin receptor subtypes (e.g., BRS-3) due to structural homology with bombesin analogs (e.g., BA3 in ). Use competitive binding assays (e.g., 125I-labeled ligand displacement) in transfected cell lines (e.g., NCI-H1299-BRS-3). Measure IC50 values at 37°C to mimic physiological conditions .
  • Key Data : For BA3 (a similar analog), IC50 = 0.8 ± 0.2 nM in BRS-3 binding assays .

Q. How should researchers characterize the peptide's stability under experimental conditions?

  • Methodology : Perform accelerated degradation studies (pH 2–9, 37°C) and analyze via HPLC for degradation products. Use circular dichroism (CD) spectroscopy to monitor secondary structure changes. For in vitro assays, include protease inhibitors (e.g., aprotinin) in buffers .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinity across studies be systematically addressed?

  • Methodology :

  • Variable Control : Standardize assay conditions (temperature, pH, cell passage number).
  • Reference Standards : Include a well-characterized positive control (e.g., BA3 from ) in every experiment.
  • Data Normalization : Express binding affinities as % inhibition relative to baseline (e.g., non-specific binding).
  • Statistical Validation : Use ANOVA with post-hoc tests to compare IC50 values across replicates .
    • Example : Discrepancies may arise from differences in cell membrane preparation or radioligand batch purity.

Q. What experimental designs are optimal for evaluating this peptide's in vivo pharmacokinetics?

  • Methodology :

  • Dosing Routes : Compare intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) administration in rodent models.
  • Sampling Protocol : Collect blood at 2, 10, 20, 60, and 120 min post-injection for plasma concentration analysis via LC-MS/MS.
  • Tissue Distribution : Use radiolabeled peptide (e.g., 14C-labeled) to track uptake in target organs.
  • Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect degradation products .

Q. How can researchers optimize the peptide's resistance to enzymatic degradation without altering bioactivity?

  • Methodology :

  • Backbone Modification : Replace L-amino acids with D-isomers at non-critical positions (e.g., D-Phe at position 1).
  • PEGylation : Attach polyethylene glycol (PEG) chains to the N-terminus to shield cleavage sites.
  • Cyclization : Introduce lactam or disulfide bridges between residues (e.g., Cys additions at termini).
  • Validation : Test modified analogs in protease-rich media (e.g., serum) and compare stability via half-life (t1/2) measurements .

Data Contradiction Analysis

Q. How to interpret discrepancies between in vitro potency and in vivo efficacy?

  • Root Causes :

  • Bioavailability : Low permeability (e.g., logP < −2) may limit tissue uptake.
  • Metabolic Clearance : Rapid hepatic/renal clearance (e.g., t1/2 < 30 min) reduces exposure.
    • Resolution Strategies :
  • Prodrug Design : Mask charged groups (e.g., amide-to-ester conversion) to enhance absorption.
  • Dose Escalation : Perform PK/PD modeling to identify optimal dosing intervals .

Methodological Best Practices

  • Synthesis : Use pre-loaded Wang resin for C-terminal amidation. Couple 4-Cl-Phe with HATU/DIPEA for high efficiency .
  • Binding Assays : Include 0.1% BSA in assay buffers to reduce non-specific binding .
  • Data Reporting : Adhere to MIAME standards for omics data and FAIR principles for raw datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Phe(4-Cl)-NH2
Reactant of Route 2
H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Phe(4-Cl)-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.